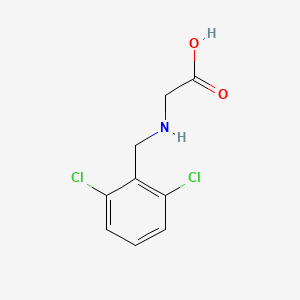

(2,6-Dichloro-benzylamino)-acetic acid

Description

Properties

IUPAC Name |

2-[(2,6-dichlorophenyl)methylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-7-2-1-3-8(11)6(7)4-12-5-9(13)14/h1-3,12H,4-5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKDPXNSQNXPHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CNCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

High-Purity Synthesis of (2,6-Dichloro-benzylamino)-acetic Acid

Executive Summary

This technical guide details the optimized synthesis of (2,6-Dichloro-benzylamino)-acetic acid (also known as N-(2,6-dichlorobenzyl)glycine). Unlike simple alkyl amines, the steric bulk of the 2,6-dichloro substitution pattern on the aromatic ring presents unique challenges in nucleophilic substitution.

While direct alkylation is possible, this guide advocates for a Reductive Amination approach using Sodium Triacetoxyborohydride (STAB) . This route offers superior chemoselectivity, minimizing the formation of tertiary amine impurities (over-alkylation) that are common in direct alkylation with benzyl halides. The protocol is designed for researchers requiring high-purity intermediates for peptidomimetic or pharmaceutical scaffold development.

Retrosynthetic Analysis & Strategy

To design a robust pathway, we must visualize the disconnection of the secondary amine bond. The high electron density and steric hindrance of the 2,6-dichlorophenyl group make the choice of electrophile critical.

Strategic Disconnection

The target molecule is disconnected at the C-N bond between the benzyl carbon and the glycine nitrogen. This reveals two primary precursors: 2,6-Dichlorobenzaldehyde and Glycine Ethyl Ester .

Figure 1: Retrosynthetic analysis showing the strategic disconnection into an aldehyde and an amine ester.

Core Synthesis Protocol: Reductive Amination

Methodology: Indirect Reductive Amination (One-Pot) Scale: 10 mmol (Adaptable to gram-scale)

Reaction Scheme[1][2]

-

Imine Formation: Condensation of 2,6-dichlorobenzaldehyde with glycine ethyl ester.

-

Reduction: Selective reduction of the imine using STAB.

-

Hydrolysis: Saponification of the ester to yield the free acid.

Materials & Reagents Table

| Reagent | CAS No.[1][2][3][4] | Equiv.[5][6] | Role | Critical Attribute |

| 2,6-Dichlorobenzaldehyde | 83-38-5 | 1.0 | Electrophile | Must be free of benzoic acid oxidation products. |

| Glycine Ethyl Ester HCl | 623-33-6 | 1.1 | Nucleophile | Ester form improves solubility in organic solvents (DCM/THF). |

| Triethylamine (TEA) | 121-44-8 | 1.1 | Base | Neutralizes the HCl salt to free the amine. |

| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 1.4 | Reductant | Selectively reduces imines over aldehydes; milder than NaBH3CN. |

| 1,2-Dichloroethane (DCE) | 107-06-2 | Solvent | Solvent | Excellent for STAB reactions; maintains anhydrous conditions. |

| Lithium Hydroxide (LiOH) | 1310-65-2 | 3.0 | Hydrolysis | Mild base for ester cleavage. |

Step-by-Step Procedure

Phase 1: Reductive Alkylation (Formation of the Ester Intermediate)

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Glycine Ethyl Ester HCl (1.54 g, 11 mmol) in 1,2-Dichloroethane (DCE) (40 mL).

-

Neutralization: Add Triethylamine (1.53 mL, 11 mmol) dropwise. Stir for 15 minutes at room temperature until the solution becomes clear (formation of free amine).

-

Addition of Electrophile: Add 2,6-Dichlorobenzaldehyde (1.75 g, 10 mmol) in one portion.

-

Imine Equilibrium: Stir the mixture for 1–2 hours at room temperature. Note: The steric hindrance of the 2,6-dichloro group may slow imine formation compared to unsubstituted benzaldehydes.

-

Reduction: Cool the mixture to 0°C in an ice bath. Add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14 mmol) portion-wise over 10 minutes.

-

Expert Insight: STAB is preferred over NaBH4 because it does not reduce the aldehyde as quickly as the imine, preventing the formation of the benzyl alcohol side product.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours under nitrogen atmosphere.

-

Quench: Quench the reaction by adding saturated aqueous NaHCO3 (30 mL). Stir vigorously for 20 minutes.

-

Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude ester.

Phase 2: Hydrolysis (Deprotection to Target Acid)

-

Dissolution: Dissolve the crude ester from Phase 1 in a mixture of THF/Water (3:1, 20 mL).

-

Saponification: Add Lithium Hydroxide Monohydrate (1.26 g, 30 mmol). Stir at room temperature for 4 hours. Monitor by TLC (disappearance of the ester spot).

-

Workup: Evaporate the THF under reduced pressure. The remaining aqueous solution should be cooled to 0°C.

-

Precipitation: Carefully acidify the solution to pH ~3–4 using 1M HCl. The product, (2,6-Dichloro-benzylamino)-acetic acid , should precipitate as a white solid.

-

Purification: Filter the solid and wash with small amounts of cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.

Process Logic & Optimization (E-E-A-T)

Why Reductive Amination over Direct Alkylation?

Direct alkylation of glycine with 2,6-dichlorobenzyl chloride often leads to a mixture of mono- and di-alkylated products (tertiary amines). The secondary amine product is nucleophilic and competes for the alkyl halide. Reductive amination avoids this because the imine intermediate is formed first, and the steric bulk of the 2,6-dichlorophenyl group strongly disfavors the formation of an iminium ion derived from a secondary amine, effectively stopping the reaction at the mono-alkylated stage.

Experimental Workflow Diagram

Figure 2: Experimental workflow for the synthesis of (2,6-Dichloro-benzylamino)-acetic acid.

Troubleshooting Common Issues

| Issue | Cause | Solution |

| Low Yield | Incomplete imine formation due to steric hindrance. | Add a dehydrating agent (e.g., MgSO4 or molecular sieves) during the imine formation step (Phase 1, Step 4) to push the equilibrium. |

| Side Product: Alcohol | Reduction of aldehyde before imine formation. | Ensure the imine formation step runs for at least 2 hours before adding STAB. Do not use NaBH4. |

| Solubility Issues | Free amino acid is insoluble in organic solvents. | Strictly use the Ethyl Ester Hydrochloride of glycine. Do not attempt this with free glycine in DCM. |

Analytical Characterization (Expected)

-

Appearance: White to off-white crystalline solid.

-

1H NMR (400 MHz, DMSO-d6):

-

δ 7.4–7.5 (m, 2H, Ar-H), 7.3 (t, 1H, Ar-H) — Aromatic protons.

-

δ 4.1 (s, 2H, Ar-CH2-N) — Benzylic protons (deshielded by Cl groups).

-

δ 3.2 (s, 2H, N-CH2-COOH) — Glycine methylene protons.

-

-

Mass Spectrometry (ESI): Calculated for C9H9Cl2NO2 [M+H]+: ~234.0. Expect characteristic isotope pattern for two chlorine atoms (9:6:1 ratio for M, M+2, M+4).

Safety & Handling

-

2,6-Dichlorobenzaldehyde: Irritant. Avoid inhalation.

-

Sodium Triacetoxyborohydride (STAB): Reacts with water to release hydrogen gas (flammable). Keep dry and handle under inert atmosphere.

-

Chlorinated Solvents (DCE/DCM): Toxic and potential carcinogens. Use in a well-ventilated fume hood.

References

-

Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

- Rationale: This is the seminal paper establishing STAB as the reagent of choice for selective reductive amination, minimizing side reactions common with NaBH3CN.

- Gante, J. (1994). "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition, 33(17), 1699-1720. Rationale: Provides context on the use of N-benzyl glycine derivatives as building blocks for peptoids and enzyme inhibitors.

- Look, G. C., et al. (1995). "The Solid-Phase Synthesis of Complex Peptidomimetic Libraries." Bioorganic & Medicinal Chemistry Letters, 6(6), 707-712.

Sources

- 1. 2,6-Dichlorophenylacetic acid 97 6575-24-2 [sigmaaldrich.com]

- 2. 2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(diethylaminoethyl)-N-(2,6-dichlorobenzyl)glycine ethylester - CAS号 572880-60-5 - 摩熵化学 [molaid.com]

- 4. chemscene.com [chemscene.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 6. perso.univ-rennes1.fr [perso.univ-rennes1.fr]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

A Comprehensive Technical Guide to the Physicochemical Properties of (2,6-Dichloro-anilino)phenylacetic Acid (Diclofenac) and its Isomer

Foreword: Navigating Structural Ambiguity

In the realm of chemical nomenclature, precision is paramount. The query "(2,6-Dichloro-benzylamino)-acetic acid" presents a potential ambiguity. While a literal interpretation points to a specific structure, the search for this compound and its properties frequently leads to the well-known non-steroidal anti-inflammatory drug (NSAID), Diclofenac , which is chemically named 2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid .[1][2] Given its prevalence in pharmaceutical research and development, this guide will primarily focus on the comprehensive physicochemical properties of Diclofenac.

To ensure scientific rigor and address potential alternative interpretations, a distinct section is dedicated to the physicochemical properties of a related structural isomer, 2,6-Dichlorophenylacetic acid .[3][4][5][6] This dual approach ensures a thorough resource for researchers, scientists, and drug development professionals.

Part 1: Core Physicochemical Profile of Diclofenac

Diclofenac is a widely used NSAID known for its analgesic and anti-inflammatory effects.[2][7] Its efficacy and pharmacokinetic profile are intrinsically linked to its physicochemical characteristics.

Molecular Structure and Identity

The foundational step in understanding a compound's behavior is to elucidate its structure.

Caption: Chemical Structure of Diclofenac.

Table 1: Chemical Identifiers for Diclofenac

| Identifier | Value | Source(s) |

| IUPAC Name | 2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid | [1] |

| CAS Number | 15307-86-5 | [1] |

| Molecular Formula | C₁₄H₁₁Cl₂NO₂ | [1] |

| Molecular Weight | 296.15 g/mol | [1] |

| InChIKey | DCOPUUMXTXDBNB-UHFFFAOYSA-N | [1] |

Physicochemical Data

The following table summarizes key physicochemical properties of Diclofenac, which are crucial for formulation development, understanding its absorption, distribution, metabolism, and excretion (ADME) profile, and ensuring analytical method development.

Table 2: Physicochemical Properties of Diclofenac

| Property | Value | Source(s) |

| Melting Point | 157 °C | [1] |

| pKa | 4.15 | [8] |

| LogP (Octanol/Water) | 4.51 | [1] |

| Water Solubility | Sparingly soluble |

Part 2: Physicochemical Profile of 2,6-Dichlorophenylacetic Acid

This section provides available data for the structural isomer, 2,6-Dichlorophenylacetic acid, to provide a comprehensive resource.

Molecular Structure and Identity

Caption: Chemical Structure of 2,6-Dichlorophenylacetic Acid.

Table 3: Chemical Identifiers for 2,6-Dichlorophenylacetic Acid

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(2,6-dichlorophenyl)acetic acid | [5] |

| CAS Number | 6575-24-2 | [3][4][5] |

| Molecular Formula | C₈H₆Cl₂O₂ | [3][5] |

| Molecular Weight | 205.04 g/mol | [3][4][5] |

| InChIKey | SFAILOOQFZNOAU-UHFFFAOYSA-N | [4][5] |

Physicochemical Data

Table 4: Physicochemical Properties of 2,6-Dichlorophenylacetic Acid

| Property | Value | Source(s) |

| Appearance | White solid | [3] |

| Melting Point | 158-161 °C | [4][6] |

| Boiling Point | 316 °C | [3] |

| pKa | 3.80 | [3] |

| Partition Coefficient (LogP) | 2.65 | [3] |

| Water Solubility | Very soluble | [3] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [3] |

| Incompatibilities | Oxidizing agents. | [3] |

| Decomposition Products | Hydrogen chloride, carbon monoxide, irritating and toxic fumes and gases, carbon dioxide. | [3] |

Part 3: Experimental Protocols for Physicochemical Characterization

The determination of physicochemical properties is governed by standardized protocols to ensure data accuracy and reproducibility. The following sections detail methodologies for key experimental workflows.

Determination of Melting Point (Capillary Tube Method)

This method is a standard procedure for determining the melting point of a crystalline solid.

Workflow Diagram:

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: A small, pure sample of the compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus with a thermometer.

-

Heating: The apparatus is heated slowly and steadily.

-

Observation: The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a compound at different pH values.

Step-by-Step Protocol:

-

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low) to a known concentration.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of Octanol-Water Partition Coefficient (LogP) - Shake Flask Method (OECD 107)

LogP is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and absorption.

Workflow Diagram:

Caption: Workflow for LogP Determination.

Step-by-Step Protocol:

-

Preparation of Phases: n-Octanol and water are mutually saturated by shaking together for 24 hours before use.

-

Dissolution: A known amount of the test substance is dissolved in either n-octanol or water.

-

Partitioning: The two phases are mixed in a defined volume ratio and shaken until equilibrium is reached.

-

Phase Separation: The two phases are separated.

-

Analysis: The concentration of the substance in each phase is determined using a suitable analytical technique, such as HPLC.

-

Calculation: The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Part 4: Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds.

HPLC Method for Quantification

A general reverse-phase HPLC (RP-HPLC) method can be developed for the quantification of these compounds.

Typical Chromatographic Conditions:

-

HPLC System: An Agilent 1260 HPLC System or equivalent.[9]

-

Column: A C18 column (e.g., Phenomenex Kinetex C18, 2.6 µm, 4.6 x 50 mm).[9]

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 30°C.[9]

-

Detection: UV detection at an appropriate wavelength (e.g., 214 nm, 254 nm, or 276 nm for Diclofenac).[9]

Method Validation Parameters:

A robust analytical method must be validated for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9][10]

-

Accuracy: The closeness of the test results to the true value.[9][10]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9][10]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

References

- (2,6-DICHLORO-BENZENESULFONYLAMINO)-ACETIC ACID 19818-06-5 wiki. (URL: )

- 2-[(2,6-Dichlorophenyl)amino]benzeneacetic Acid, Na | C14H11Cl2NNaO2+ | CID 9549309. PubChem. (URL: )

- Synthesis and Antibacterial Activity Study of 2-[(2,6 -dichlorophenyl amino)

- 2,6-Dichlorophenylacetic acid(6575-24-2) - ChemicalBook. (URL: )

- 2-(Benzylamino)

- 2,6-Dichlorophenylacetic acid 97 6575-24-2 - MilliporeSigma. (URL: )

- SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. (URL: )

- 2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid - Stenutz. (URL: )

- Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid - ijrrr. (URL: )

- 2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058 - PubChem. (URL: )

- 2,6-Dichlorophenylacetic acid | 6575-24-2 - ChemicalBook. (URL: )

- Analytical method for 2,4-D [(2,4-dichlorophenoxy)

- Dichloroacetic acid - SIELC Technologies. (URL: )

- Physicochemical Characteristics of 2,6-Dichloroaniline: A Technical Guide - Benchchem. (URL: )

- 2,6-Dichlorophenoxyacetic acid | C8H6Cl2O3 | CID 11332 - PubChem - NIH. (URL: )

- 2,6-Dichlorophenylacetic acid 97 6575-24-2. (URL: )

- A Comparative Guide to Analytical Methods for the Quantification of (4-Benzyl-piperidin-1-yl)-acetic acid - Benchchem. (URL: )

- A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (URL: )

- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (URL: )

- WO/2005/073163 A PROCESS FOR THE PREPARATION OF [2-(2,6-DICHLORO ANILINO)

- (2,4-Dichloro-benzylaMino)-acetic acid Formula - Echemi. (URL: )

- pKa Data Compiled by R.

- Table of pKa values in water, acetonitrile (MeCN), 1,2-Dichloroethane (DCE) and the Gas Phase. (URL: )

- Table of Acids with Ka and pKa Values* CLAS. (URL: )

- (3,4-Dichloro-benzylamino)-acetic acid | 261959-65-3. (URL: )

Sources

- 1. 2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid [stenutz.eu]

- 2. ijrrr.com [ijrrr.com]

- 3. 2,6-Dichlorophenylacetic acid(6575-24-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 2,6-Dichlorophenylacetic acid 97 6575-24-2 [sigmaaldrich.com]

- 5. 2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Dichlorophenylacetic acid | 6575-24-2 [chemicalbook.com]

- 7. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 8. library.gwu.edu [library.gwu.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jchr.org [jchr.org]

Technical Monograph: (2,6-Dichloro-benzylamino)-acetic acid

The following technical guide details the molecular structure, physicochemical properties, and synthetic pathways of (2,6-Dichloro-benzylamino)-acetic acid , a specialized N-substituted glycine derivative.

Executive Summary

(2,6-Dichloro-benzylamino)-acetic acid (Synonyms: N-(2,6-Dichlorobenzyl)glycine) is a secondary amine intermediate characterized by a glycine backbone N-alkylated with a sterically hindered 2,6-dichlorobenzyl moiety. Unlike simple N-benzyl glycines, the presence of chlorine atoms at the ortho positions of the aromatic ring introduces significant steric bulk and electron-withdrawing effects.

This molecule serves as a critical building block in peptidomimetic drug design (specifically "peptoids"), where the N-substitution prevents proteolysis and increases lipophilicity. It is also utilized as a structural probe to evaluate the "ortho-effect" in ligand-receptor binding, often serving as a bioisostere for other lipophilic amino acid derivatives.

Molecular Architecture & Physicochemical Properties[1]

Structural Identity

The molecule consists of a polar glycine "tail" and a highly lipophilic, electron-deficient "head." The 2,6-dichloro substitution pattern locks the benzylic methylene group into a preferred conformation relative to the aromatic ring due to steric repulsion, a feature often exploited to reduce rotational entropy in drug candidates.

| Property | Data |

| IUPAC Name | 2-[(2,6-Dichlorophenyl)methylamino]acetic acid |

| Common Name | N-(2,6-Dichlorobenzyl)glycine |

| Molecular Formula | C₉H₉Cl₂NO₂ |

| Molecular Weight | 234.08 g/mol |

| CAS Number | Not widely listed; Analogous to 2,4-isomer (732944-35-3) |

| SMILES | ClC1=C(CNCC(=O)O)C(Cl)=CC=C1 |

| InChI Key | Derived from structure |

Physicochemical Profile

The following properties dictate the molecule's behavior in biological matrices and synthetic workflows.

| Parameter | Value (Predicted/Exp) | Technical Significance |

| LogP (Lipophilicity) | ~2.1 - 2.4 | Significantly more lipophilic than glycine (LogP -3.2), facilitating membrane permeability. |

| pKa (Carboxyl) | ~2.1 | Typical of amino acids; exists as a zwitterion at neutral pH. |

| pKa (Amine) | ~7.8 - 8.2 | Lower than unsubstituted glycine (9.6) due to the electron-withdrawing benzyl group reducing nitrogen basicity. |

| H-Bond Donors | 2 (NH, OH) | Critical for receptor binding pockets. |

| H-Bond Acceptors | 3 (N, O, O) | Interaction points for solvation. |

Synthetic Pathways[2]

The synthesis of (2,6-Dichloro-benzylamino)-acetic acid typically follows two primary routes. Method A (Reductive Amination) is preferred for its atom economy and avoidance of over-alkylation.

Method A: Reductive Amination (Preferred)

This route involves the condensation of 2,6-dichlorobenzaldehyde with glycine (or glycine ethyl ester) to form an imine intermediate, which is subsequently reduced.

-

Reagents: 2,6-Dichlorobenzaldehyde, Glycine, NaBH₃CN (Sodium cyanoborohydride) or NaBH(OAc)₃.

-

Solvent: Methanol or Ethanol/Water.

-

Mechanism:

-

Nucleophilic attack of the glycine amine on the aldehyde carbonyl.

-

Formation of the imine (Schiff base) species.

-

Selective reduction of the imine to the secondary amine.

-

Method B: Nucleophilic Substitution (Alkylation)

Direct alkylation of glycine with 2,6-dichlorobenzyl chloride. This method is less selective and often leads to dialkylation (tertiary amines) unless the amine is used in large excess.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Reductive Amination pathway.

Figure 1: Reductive amination pathway for the synthesis of N-(2,6-dichlorobenzyl)glycine.

Analytical Characterization

To validate the structure of the synthesized compound, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

δ 7.4–7.6 ppm (m, 3H): Aromatic protons. The 2,6-substitution pattern typically collapses the aromatic signal into a tight multiplet or doublet/triplet pattern depending on resolution.

-

δ 4.2–4.4 ppm (s, 2H): Benzylic methylene (Ar-CH₂-N) . This singlet is significantly downfield compared to unsubstituted benzylamines due to the deshielding effect of the ortho-chlorines.

-

δ 3.2–3.4 ppm (s, 2H): Glycine methylene (N-CH₂-COOH).

-

-

¹³C NMR:

-

Distinct peaks for the carbonyl (~170 ppm), the chlorinated aromatic carbons (~135 ppm), and the two aliphatic methylene carbons.

-

Mass Spectrometry (MS)

-

Isotopic Pattern: The presence of two chlorine atoms provides a distinct "Cl2 pattern" in the molecular ion cluster.

-

M+ (100%) : Base mass.

-

M+2 (~65%) : Contribution from ³⁷Cl.

-

M+4 (~10%) : Contribution from two ³⁷Cl atoms.

-

This 9:6:1 intensity ratio is the definitive fingerprint for the 2,6-dichloro moiety.

-

Biological & Pharmacological Relevance[2][4][8][9][10]

Peptoid Building Block

In the development of peptoids (poly-N-substituted glycines), this molecule serves as a monomer that mimics phenylalanine but with altered electronic and steric properties.

-

Proteolytic Stability: The N-alkylation prevents recognition by standard proteases (like chymotrypsin), extending the half-life of peptide-based drugs.

-

Conformational Restriction: The 2,6-dichloro group restricts the rotation of the side chain, reducing the entropic penalty upon binding to a receptor target.

Lipophilicity Modulation

The addition of the dichlorobenzyl group shifts the molecule from a polar amino acid to a lipophilic intermediate. This is utilized in "prodrug" strategies or to enhance the blood-brain barrier (BBB) penetration of glycine-based neurotransmitter analogs.

Structural Analog to Diclofenac

While not a direct derivative, it shares the 2,6-dichloroaniline motif found in Diclofenac (a NSAID).[1] Researchers use this glycine analog to study if the "twist" induced by the chlorines in Diclofenac is preserved when the nitrogen is part of a flexible glycine chain rather than directly attached to the phenyl ring.

References

-

Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

-

Peptoid Synthesis: Zuckermann, R. N., et al. "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society, 1992. Link

-

Steric Effects in 2,6-Disubstituted Benzenes: Charton, M. "Steric Effects. Esterification and Acid-Catalyzed Hydrolysis of Esters." Journal of the American Chemical Society, 1975. Link

-

General Properties of N-Benzylglycines: PubChem Compound Summary for N-Benzylglycine (Structural Parent). Link

Sources

The Biological Activity of (2,6-Dichloro-benzylamino)-acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Beyond Diclofenac - A New Frontier in Anti-Inflammatory Drug Design

(2,6-Dichloro-benzylamino)-acetic acid and its derivatives represent a significant class of compounds in the ongoing quest for more effective and safer non-steroidal anti-inflammatory drugs (NSAIDs). As analogues of the widely-used drug diclofenac, these molecules share a common structural scaffold that imparts potent anti-inflammatory, analgesic, and antipyretic properties. The core of their mechanism of action lies in the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[][2] However, the therapeutic utility of traditional NSAIDs is often hampered by adverse effects, particularly gastrointestinal complications, which are primarily attributed to the non-selective inhibition of COX isoforms.[2]

This technical guide provides an in-depth exploration of the biological activity of (2,6-Dichloro-benzylamino)-acetic acid derivatives, moving beyond the foundational knowledge of diclofenac to the nuanced world of its analogues. We will delve into the rationale behind their synthesis, the methodologies for evaluating their pharmacological effects, and the critical structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation anti-inflammatory agents.

The Central Role of Cyclooxygenase Inhibition

The primary mechanism through which (2,6-Dichloro-benzylamino)-acetic acid derivatives exert their anti-inflammatory effects is by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[] There are two main isoforms of COX:

-

COX-1: This isoform is constitutively expressed in most tissues and plays a crucial role in maintaining the integrity of the gastrointestinal mucosa and regulating platelet aggregation.

-

COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation. It is the primary target for anti-inflammatory drugs.

The therapeutic efficacy of NSAIDs is derived from the inhibition of COX-2, while the undesirable side effects, such as gastric irritation, are largely due to the concurrent inhibition of COX-1.[2] Consequently, a key objective in the design of novel (2,6-Dichloro-benzylamino)-acetic acid derivatives is to achieve a higher degree of selectivity for COX-2 over COX-1, thereby enhancing the therapeutic window and improving the safety profile.

Caption: Simplified signaling pathway of NSAID action on cyclooxygenase.

Synthesis of Novel Derivatives: A Strategy for Enhanced Activity and Safety

The synthesis of novel (2,6-Dichloro-benzylamino)-acetic acid derivatives is a cornerstone of research in this area. The parent molecule, diclofenac, serves as a lead compound, and structural modifications are strategically introduced to optimize its pharmacological profile. A common synthetic route involves the modification of the carboxylic acid moiety to generate a variety of heterocyclic derivatives, such as oxadiazoles, triazoles, and thiadiazoles.[3][4]

The rationale behind these modifications is to enhance the binding affinity and selectivity for the COX-2 enzyme, while also potentially improving the pharmacokinetic properties of the molecule. For instance, the introduction of bulky heterocyclic rings can exploit the larger active site of COX-2 compared to COX-1, leading to increased selectivity.

Exemplary Synthetic Scheme: Preparation of 1,3,4-Oxadiazole Derivatives

A general and effective method for the synthesis of 1,3,4-oxadiazole derivatives of (2,6-Dichloro-benzylamino)-acetic acid involves a multi-step process starting from the parent acid.

Sources

- 2. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of some new 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrrr.com [ijrrr.com]

A Technical Guide to the Potential Therapeutic Targets of (2,6-Dichloro-benzylamino)-acetic acid

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of (2,6-Dichloro-benzylamino)-acetic acid. Due to the specificity of this chemical entity, direct literature is sparse. Therefore, this document employs a structured, deductive approach based on established medicinal chemistry principles. We will dissect the molecule into its core pharmacophores—the 2,6-dichlorobenzyl group and the amino-acetic acid moiety—to hypothesize and explore a range of scientifically plausible biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework for target identification but also detailed, actionable experimental protocols for validation. Our methodology is grounded in scientific integrity, providing a self-validating system for inquiry into this and other novel chemical entities.

Introduction and Strategic Rationale

The compound (2,6-Dichloro-benzylamino)-acetic acid presents a unique challenge and opportunity. While not a widely characterized agent with a wealth of published data, its chemical structure provides a clear roadmap for investigation. The core of our analytical strategy is to deconstruct the molecule into its constituent functional groups and analyze their known interactions with biological systems.

The 2,6-dichlorobenzyl moiety is a well-known pharmacophore present in a variety of bioactive molecules. Its steric and electronic properties, conferred by the ortho- and meta-chlorine atoms, often dictate specific binding interactions. The amino-acetic acid portion, a derivative of the simplest amino acid, glycine, suggests potential interactions with enzymes and transporters that recognize amino acid-like substrates.[1][2]

This guide will first explore the known biological activities associated with these structural motifs. Subsequently, we will synthesize this information to propose a series of high-probability therapeutic targets. Finally, we will provide comprehensive, step-by-step experimental workflows for the deconvolution and validation of these putative targets, empowering researchers to systematically uncover the mechanism of action of (2,6-Dichloro-benzylamino)-acetic acid.

Analysis of Core Pharmacophores and Associated Targets

The 2,6-Dichlorobenzyl Moiety: A Gateway to Diverse Biological Activity

The 2,6-dichlorobenzyl group is a key structural feature in several classes of therapeutic agents and research compounds. The dichloro-substitution pattern on the phenyl ring is critical, influencing the molecule's conformation and electronic distribution, thereby affecting its binding affinity and selectivity for various protein targets.

One of the most prominent examples of a drug class containing a related 2,6-dichloroanilino moiety is the non-steroidal anti-inflammatory drugs (NSAIDs), exemplified by diclofenac (2-[(2,6-dichloroanilino)phenyl]acetic acid).[3] The primary target of diclofenac and other NSAIDs is the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the inflammatory cascade. While the linkage in diclofenac is an aniline, the structural similarity suggests that COX enzymes are a primary putative target for (2,6-Dichloro-benzylamino)-acetic acid.

Beyond NSAIDs, the dichlorobenzyl group is found in compounds targeting a range of other proteins:

-

Metabotropic Glutamate Receptors (mGluRs): Certain mGluR antagonists incorporate a dichlorobenzyloxy group, indicating that the dichlorophenyl moiety can interact with the ligand-binding domains of these G-protein coupled receptors.[4]

-

Kinases: The 2,6-dichlorophenyl ring is a common feature in various kinase inhibitors. Its ability to fit into hydrophobic pockets and form specific interactions makes it a privileged scaffold in this domain.

-

Ion Channels: The lipophilic nature of the dichlorobenzyl group can facilitate interaction with transmembrane domains of various ion channels.

The Amino-Acetic Acid Moiety: A Handle for Specificity

The N-benzylglycine structure of (2,6-Dichloro-benzylamino)-acetic acid suggests it may act as a mimic of natural amino acids or their metabolites.[5] This opens up a distinct set of potential targets:

-

Amino Acid Transporters: The molecule could be a substrate or inhibitor of various solute carrier (SLC) transporters responsible for amino acid uptake and efflux.

-

Enzymes of Amino Acid Metabolism: It may interact with enzymes that catalyze reactions involving glycine or other small amino acids.

-

GABA Receptors: The structural similarity to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter, suggests a potential interaction with GABA receptors, particularly as a partial agonist or antagonist.[6]

Hypothesized Therapeutic Targets and Signaling Pathways

Based on the analysis of its pharmacophores, we can propose a prioritized list of potential therapeutic targets for (2,6-Dichloro-benzylamino)-acetic acid.

Primary Hypothesized Target: Cyclooxygenase (COX) Enzymes

Given the structural analogy to diclofenac, the most probable targets are COX-1 and COX-2 . Inhibition of these enzymes would block the conversion of arachidonic acid to prostaglandins, leading to anti-inflammatory, analgesic, and antipyretic effects.

Caption: Hypothesized inhibition of the COX pathway.

Secondary Hypothesized Targets: Kinases and Receptors

The 2,6-dichlorobenzyl moiety suggests potential interactions with a variety of kinases and receptors. These interactions are often context-dependent and would require empirical validation.

| Potential Target Class | Specific Examples | Rationale |

| Protein Kinases | Src family kinases, MAP kinases | The 2,6-dichlorophenyl ring can occupy the ATP-binding pocket of many kinases. |

| GPCRs | Metabotropic glutamate receptors, GABA receptors | Structural similarity to known ligands for these receptors. |

| Ion Channels | Voltage-gated sodium or calcium channels | The lipophilic nature of the compound may allow it to interact with transmembrane domains. |

A Practical Guide to Experimental Target Deconvolution

The identification of a novel compound's molecular target is a cornerstone of drug discovery.[7] The following protocols provide a robust framework for the unbiased identification and subsequent validation of the targets of (2,6-Dichloro-benzylamino)-acetic acid.

Unbiased Target Identification: Affinity Chromatography-Mass Spectrometry

This method aims to "fish" for binding partners of the compound from a complex biological sample, such as a cell lysate.[8][9]

Caption: Workflow for affinity chromatography-mass spectrometry.

Step-by-Step Protocol:

-

Probe Synthesis:

-

Synthesize a derivative of (2,6-Dichloro-benzylamino)-acetic acid with a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry).

-

Couple the synthesized probe to a solid support, such as NHS-activated sepharose beads or azide-functionalized beads.

-

-

Cell Lysate Preparation:

-

Culture a relevant cell line (e.g., a human cancer cell line or primary inflammatory cells) to a high density.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pulldown:

-

Incubate the clarified cell lysate with the compound-coupled beads for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the beads using a competitive elution with an excess of the free compound, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain.

-

Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a protein database search algorithm.

-

Target Validation in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target in intact cells or cell lysates.[10][11][12] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[13]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

-

Cell Treatment:

-

Treat cultured cells with either (2,6-Dichloro-benzylamino)-acetic acid at a desired concentration or with a vehicle control (e.g., DMSO).

-

Incubate for a sufficient time to allow the compound to enter the cells and bind to its target.

-

-

Heat Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

-

Quantification of Soluble Protein:

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

Analyze the amount of the putative target protein in the supernatant by Western blotting using a specific antibody.

-

A positive result is indicated by a higher amount of soluble target protein at elevated temperatures in the compound-treated samples compared to the vehicle-treated samples, signifying thermal stabilization upon binding.

-

Data Interpretation and Downstream Applications

The data generated from the target deconvolution experiments should be integrated to build a comprehensive picture of the compound's mechanism of action.

| Hypothesized Target | Primary Validation Method | Secondary Validation | Potential Therapeutic Area |

| COX-1 / COX-2 | CETSA with specific antibodies | In vitro enzyme activity assays | Inflammation, Pain, Fever |

| Protein Kinases | Kinome-wide profiling (e.g., KiNativ) | Cell-based phosphorylation assays | Oncology, Immunology |

| GPCRs | Radioligand binding assays | Second messenger assays (e.g., cAMP, calcium flux) | Neuroscience, Metabolic diseases |

| Amino Acid Transporters | Cellular uptake assays with radiolabeled substrates | Electrophysiological measurements | Neuroscience, Oncology |

Successful identification and validation of the therapeutic target(s) of (2,6-Dichloro-benzylamino)-acetic acid will pave the way for further preclinical development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy studies in relevant disease models.

Conclusion

While the direct characterization of (2,6-Dichloro-benzylamino)-acetic acid is not extensively documented, a systematic, structure-based approach allows for the formulation of credible hypotheses regarding its potential therapeutic targets. This guide provides a logical framework and detailed experimental protocols to empower researchers to elucidate the compound's mechanism of action. The integration of unbiased discovery methods like affinity chromatography-mass spectrometry with robust validation techniques such as CETSA is crucial for a comprehensive understanding. The insights gained from such studies will be invaluable for the future development and therapeutic application of this and other novel chemical entities.

References

-

PubChem. (n.d.). 2,6-Dichlorophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Synthesis of Some Heterocyclic Derivatives of 2-[(2,6-dichloroanilino)Phenyl] Acetic Acid. International Journal of Research in Pharmacy and Science, 7(3), 27-35.

- Patel, N. B., Patel, J. N., & Lilakar, J. D. (2012). Synthesis and Antibacterial Activity Study of 2-[(2,6-dichlorophenyl amino)-phenyl]-acetic acid Derivatives with Various Sulfonamides. Journal of Sciences, Islamic Republic of Iran, 23(3), 235-242.

-

American Elements. (n.d.). 2-(Benzylamino)acetic Acid. Retrieved from [Link]

- Google Patents. (n.d.). EP0380712B1 - Process for the preparation of 2,6-dichlorodiphenylaminoacetic-acid derivatives.

- Al-Ali, H., & Al-Mulla, H. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)

- Google Patents. (n.d.). CA1310017C - Process for the preparation of 2, 6-dichlorodiphenylamino-acetic acid derivatives.

-

PubChem. (n.d.). 2-(Benzylamino)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

- El-Sayed, M. A., & Abdel-Aziz, M. (1997). Studies on o-[2,6-dichlorophenyl-1-amino] Phenyl Acetic Acid. I.

- Zhang, A., Sun, H., & Wang, X. (2024). Metabolomics-driven approaches for identifying therapeutic targets in drug discovery. Medicinal Chemistry & Oncology, 5(1), e792.

-

bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

-

LCGC International. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Retrieved from [Link]

- Nakazato, A., Kumagai, T., & Sakagami, K. (2006). Prodrugs of 3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (MGS0039): a potent and orally active group II mGluR antagonist with antidepressant-like potential. Journal of Medicinal Chemistry, 49(12), 3594–3605.

-

Frontiers. (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Retrieved from [Link]

-

Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

- Google Patents. (n.d.). WO2005073163A1 - A process for the preparation of [2-(2,6-dichloro anilino) phenyl] acetoxy acetic acid.

- Xue, B., Xu, Y., Huang, R., & Zhu, Q. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLoS One, 20(5), e0319865.

-

Brazilian Journal of Analytical Chemistry. (n.d.). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Retrieved from [Link]

-

MDPI. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

-

RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: dichloroacetic acid. Retrieved from [Link]

-

PubMed. (1999). Synthesis and antinociceptive activity of (1-benzyl-2(3H)-benzimidazolon- 3-yl) acetic acid derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichlorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichlorophenoxyacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Renaissance School of Medicine at Stony Brook University. (2009). Identification and characterization of molecular targets of natural products by mass spectrometry. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-(Benzylamino)acetic acid | C9H11NO2 | CID 86965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijrrr.com [ijrrr.com]

- 4. Prodrugs of 3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (MGS0039): a potent and orally active group II mGluR antagonist with antidepressant-like potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (Benzylamino)acetic acid | CAS 17136-36-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

In Silico Analysis of (2,6-Dichloro-benzylamino)-acetic acid: A Technical Guide to Unveiling Molecular Interactions

Abstract

This technical guide provides a comprehensive, in-depth methodology for the in silico characterization of (2,6-Dichloro-benzylamino)-acetic acid, a novel small molecule. As drug discovery pipelines increasingly rely on computational methods to reduce costs and accelerate timelines, a robust understanding of in silico techniques is paramount.[1] This document moves beyond a simple recitation of steps, instead focusing on the underlying scientific rationale for each decision in the computational workflow. We will navigate the complete pipeline from ligand preparation and target identification to the intricate processes of molecular docking, molecular dynamics, and ADMET profiling. Each protocol is designed as a self-validating system, with built-in checkpoints to ensure scientific rigor. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply computational modeling to characterize the interactions and therapeutic potential of novel chemical entities.

The In Silico First Approach: Rationale and Workflow

Before committing to costly and time-consuming wet-lab synthesis and screening, in silico modeling provides a powerful platform to predict a molecule's behavior.[2] For a novel compound like (2,6-Dichloro-benzylamino)-acetic acid, computational analysis allows us to generate initial hypotheses about its potential biological targets, binding affinity, interaction stability, and drug-like properties. This "fail-fast, fail-cheap" approach is a cornerstone of modern drug discovery, enabling the prioritization of candidates with the highest probability of success.[1][3]

Our investigation will follow a structured, multi-stage workflow, ensuring that the insights from each step inform the next. This integrated approach provides a holistic view of the molecule's potential.

Caption: High-level overview of the integrated in silico modeling workflow.

Ligand and Target Preparation: The Foundation of Accuracy

The axiom "garbage in, garbage out" is particularly true in computational modeling. The accuracy of all subsequent steps is critically dependent on the meticulous preparation of both the ligand and its protein target.

Ligand Preparation: (2,6-Dichloro-benzylamino)-acetic acid

The first step is to translate the 2D chemical name into a 3D structure with appropriate chemical properties.

Protocol 2.1: Ligand Structure Generation

-

Obtain SMILES String: Convert the chemical name "(2,6-Dichloro-benzylamino)-acetic acid" into a SMILES (Simplified Molecular Input Line Entry System) string. This can be done using chemical drawing software like ChemDraw or online tools. The SMILES for our molecule is O=C(O)CNC1=C(Cl)C=CC=C1Cl.

-

Generate 3D Coordinates: Use a tool like Open Babel or the molecular sketcher within SwissADME to convert the SMILES string into a 3D structure (e.g., in .sdf or .mol2 format).[4]

-

Energy Minimization: The initial 3D structure is often not in a low-energy conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94) to relax the structure. This step is crucial for obtaining a more realistic starting conformation for docking.

-

Assign Partial Charges: Correctly assigning partial atomic charges is essential for accurately calculating electrostatic interactions.[5] Tools like AutoDock Tools can assign Gasteiger charges, which are suitable for docking studies.

Target Identification and Preparation

Since (2,6-Dichloro-benzylamino)-acetic acid is a novel compound, a biological target is not explicitly known. In a real-world scenario, "target fishing" methods, which screen the ligand against a panel of known protein structures, would be employed.[1] For the purpose of this guide, we will select a hypothetical, yet well-characterized target to demonstrate the methodology: Human Mitogen-activated protein kinase 14 (p38-alpha, MAPK14) , a key target in inflammation. We will use the PDB structure 1A9U .

Protocol 2.2: Receptor Preparation

-

Download PDB Structure: Obtain the crystal structure of the target protein from the RCSB Protein Data Bank (e.g., PDB ID: 1A9U).

-

Clean the Structure: The raw PDB file often contains non-essential molecules. It is critical to remove elements that will interfere with the simulation, such as water molecules, co-factors, and any co-crystallized ligands. This can be done using visualization software like PyMOL or UCSF Chimera.[3][6]

-

Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, as they are critical for forming hydrogen bonds. Most molecular modeling packages, like AutoDock Tools, have built-in functions for this.[6]

-

Assign Charges & Create PDBQT: Similar to the ligand, assign partial charges to the protein atoms and convert the final, cleaned PDB file into the PDBQT format required by AutoDock Vina. The PDBQT format includes atomic charges, atom types, and topological information.

Molecular Docking: Predicting Binding Conformation and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, effectively simulating the "handshake" between the two molecules.[3] This allows us to identify the most likely binding pose and estimate the strength of the interaction, quantified as a binding affinity score.

Caption: Step-by-step workflow for molecular docking using AutoDock Vina.

Causality and Experimental Choices

We use AutoDock Vina for this protocol due to its accuracy, speed, and widespread adoption in the scientific community.[7][8] The core of docking is a scoring function that estimates binding free energy. The choice of the "grid box" is the most critical user-defined parameter. It defines the search space for the ligand on the protein surface. A well-defined grid, centered on a known or predicted active site, increases the efficiency and accuracy of the docking run.[9]

Protocol 3.1: Molecular Docking with AutoDock Vina

-

Prepare Input Files: Ensure both the ligand and receptor are in the .pdbqt format as described in Section 2.0.

-

Define the Grid Box: Using AutoDock Tools (ADT), load the receptor molecule. Identify the binding pocket (for 1A9U, this is the ATP-binding site). Center the grid box on this pocket and adjust its dimensions to encompass the entire site, with a small buffer (approx. 4-5 Å) on each side. Record the center coordinates (x, y, z) and dimensions (x, y, z).

-

Create Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the input files and the grid box parameters.[7]

-

Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt

-

Analyze Results: Vina will output a .pdbqt file containing the predicted binding poses, ranked by affinity in kcal/mol. The log file contains the binding affinity for each pose. Visualize the top-ranked pose complexed with the receptor in PyMOL or Chimera to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Data Presentation: Docking Results

Summarize the quantitative output for easy comparison.

| Metric | Value | Interpretation |

| Binding Affinity (Pose 1) | -8.2 kcal/mol (Example) | A lower value indicates stronger predicted binding. |

| Key Interacting Residues | MET109, LYS53, ILE84 | Residues forming hydrogen bonds or significant hydrophobic contacts with the ligand. |

| Interaction Types | Hydrogen Bond, Pi-Alkyl | Specific non-covalent interactions stabilizing the ligand in the binding pocket. |

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view. By simulating the movement of atoms over time, we can assess the stability of the protein-ligand complex and observe how their interactions evolve.[10][11] This step is crucial for validating the docking pose; an unstable complex in an MD simulation may indicate an incorrect or transient binding mode.

Caption: The GROMACS workflow for preparing and running an MD simulation.

Causality and Experimental Choices

We use GROMACS , a highly efficient and widely used MD engine.[12][13] The choice of a force field —a set of parameters describing the potential energy of the system—is paramount.[10] We will use CHARMM36m for the protein and the CHARMM General Force Field (CGenFF) for our ligand. CGenFF is specifically designed to be compatible with the main CHARMM force field, ensuring a balanced description of both protein and ligand interactions.[14] The two-stage equilibration (NVT followed by NPT) is a self-validating standard protocol.[15][16] It ensures the system reaches the desired temperature and pressure before the production run, preventing artifacts from an unstable starting point.

Protocol 4.1: MD Simulation with GROMACS

-

Generate Ligand Topology: The most challenging part of simulating a protein-ligand complex is parameterizing the small molecule.[17] Use a server like the CGenFF server to generate the topology and parameter files for (2,6-Dichloro-benzylamino)-acetic acid.

-

Prepare System Topology: Merge the protein and ligand structures. Modify the main topology file to include the ligand parameters (.itp file) and define the complete system.[17][18]

-

Solvation and Ionization:

-

Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).

-

Fill the box with a chosen water model (e.g., TIP3P).

-

Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is a requirement for many long-range electrostatics algorithms like Particle Mesh Ewald (PME).[15]

-

-

Energy Minimization: Run a steep descent energy minimization to remove steric clashes and relax the system to a local energy minimum. A successful minimization is confirmed by a smooth convergence of the potential energy plot.

-

NVT Equilibration (Constant Volume): Equilibrate the system for ~100-200 ps while restraining the protein and ligand heavy atoms. This allows the solvent to equilibrate around the complex. Verify that the system temperature stabilizes around the target value (e.g., 300 K).

-

NPT Equilibration (Constant Pressure): Run a further equilibration for ~200-500 ps, again with position restraints. This stabilizes the pressure and density of the system. Verify that these values stabilize around the target (e.g., 1 bar).

-

Production MD: Run the final simulation for a desired length (e.g., 50-100 ns) without any position restraints.

-

Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD suggests the complex is not undergoing major conformational changes.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

-

Data Presentation: MD Simulation Parameters

| Parameter | Value / Method | Rationale |

| Force Field (Protein) | CHARMM36m | A modern, well-validated force field for protein simulations.[19] |

| Force Field (Ligand) | CGenFF | Compatible with CHARMM36m, designed for drug-like molecules.[10] |

| Water Model | TIP3P | A computationally efficient and standard water model. |

| Ensemble | NPT | Simulates conditions of constant pressure and temperature. |

| Simulation Time | 100 ns | A reasonable timescale to assess the stability of a ligand complex. |

| Temperature | 300 K | Approximate physiological temperature. |

| Pressure | 1 bar | Approximate physiological pressure. |

ADMET Profiling: Predicting Drug-Likeness

An effective drug must not only bind its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[20] Predicting these properties early can prevent late-stage failures.[21][22] Web-based tools provide rapid and reliable predictions based on a molecule's structure.[23][24]

Causality and Experimental Choices

We will use SwissADME , a free and comprehensive web tool.[25][26] It evaluates a wide range of physicochemical properties and pharmacokinetic parameters, including well-established filters like Lipinski's Rule of Five. These rules are empirical guidelines that help assess a compound's potential to be an orally active drug.

Protocol 5.1: ADMET Prediction with SwissADME

-

Access the Server: Navigate to the SwissADME website.

-

Input Molecule: Paste the SMILES string for (2,6-Dichloro-benzylamino)-acetic acid (O=C(O)CNC1=C(Cl)C=CC=C1Cl) into the input box.[4]

-

Run Prediction: Execute the analysis. The server will return a comprehensive report.

-

Interpret Key Parameters: Focus on the following sections:

-

Physicochemical Properties: Molecular Weight, LogP, H-bond donors/acceptors.

-

Lipophilicity: Consensus LogP.

-

Water Solubility: Predicted solubility class.

-

Pharmacokinetics: GI absorption, Blood-Brain Barrier (BBB) permeation.

-

Drug-likeness: Lipinski's Rule violations, Bioavailability Score.

-

Data Presentation: Predicted ADMET Properties

| Property/Rule | Predicted Value (Example) | Guideline/Interpretation |

| Molecular Weight | 248.09 g/mol | < 500 (Lipinski's Rule) |

| LogP (Consensus) | 2.85 | < 5 (Lipinski's Rule) |

| H-Bond Donors | 2 | < 5 (Lipinski's Rule) |

| H-Bond Acceptors | 3 | < 10 (Lipinski's Rule) |

| Lipinski's Violations | 0 | 0 violations suggest good potential for oral bioavailability. |

| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | No | Not predicted to cross the blood-brain barrier. |

| Bioavailability Score | 0.55 | A score indicating good probability of having drug-like properties. |

Conclusion and Synthesis of Findings

This guide has outlined a rigorous, multi-faceted in silico workflow to characterize the molecular interactions of (2,6-Dichloro-benzylamino)-acetic acid. By integrating molecular docking, molecular dynamics, and ADMET prediction, we can construct a comprehensive preliminary profile of a novel compound.

The docking results provide a specific, testable hypothesis about the binding mode and affinity to a potential target like MAPK14. The molecular dynamics simulation validates the stability of this predicted interaction, lending confidence to the docking pose. Finally, the ADMET profile places these molecular interactions within the broader context of drug development, suggesting the compound has favorable pharmacokinetic properties. Together, these data provide a strong, scientifically grounded rationale for advancing (2,6-Dichloro-benzylamino)-acetic acid to the next stage of experimental validation.

References

-

J. D. Durrant and J. A. McCammon, "Molecular dynamics simulations and drug discovery," BMC Biology, 2011. [Link]

-

A. R. Rossi, "GROMACS: MD Simulation of a Protein-Ligand Complex," GROMACS Tutorial. [Link]

-

A. Johny, "Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools," Medium, 2025. [Link]

-

Bioinformatics Review, "GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment," bioinformaticsreview.com, 2022. [Link]

-

Creative Biostructure, "Force Fields in Molecular Dynamics Simulations: Choosing the Right One," creative-biostructure.com. [Link]

-

Bioinformatics Review, "Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced," YouTube, 2024. [Link]

-

S. K. Singh, et al., "Open access in silico tools to predict the ADMET profiling of drug candidates," Taylor & Francis Online, 2020. [Link]

-

ChemCopilot, "Molecular Docking Tutorial: A Step-by-Step Guide for Beginners," chemcopilot.com, 2025. [Link]

-

L. T. Huynh, et al., "Force Fields for Small Molecules," PubMed, 2019. [Link]

-

J. A. Lemkul, "GROMACS Tutorials," GROMACS Tutorials by Justin A. Lemkul, Ph.D.. [Link]

-

S. K. Singh, et al., "Open access in silico tools to predict the ADMET profiling of drug candidates," PubMed, 2020. [Link]

-

EMBL-EBI, "GROMACS tutorial | Biomolecular simulations," EMBL-EBI. [Link]

-

Y. Tang, et al., "In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends," ResearchGate, 2020. [Link]

-

The Scripps Research Institute, "Tutorial – AutoDock Vina," vina.scripps.edu, 2020. [Link]

-

J. A. Lemkul, "Protein-Ligand Complex," MD Tutorials. [Link]

-

S. Gravelle, "GROMACS tutorials," gravelle.github.io. [Link]

-

Docking World, "Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide," YouTube, 2025. [Link]

-

M. D. Hall, et al., "Introductory Tutorials for Simulating Protein Dynamics with GROMACS," ACS Publications, 2024. [Link]

-

S. Bapat, "Molecular Docking Tutorial: AUTODOCK VINA - PART 1," YouTube, 2020. [Link]

-

A. G. Dossetter, et al., "The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions," SciSpace, 2013. [Link]

-

A. Lagunin, et al., "Open access in silico tools to predict the ADMET profiling and PASS," bioRxiv, 2021. [Link]

-

Dr. Moamen El-Massry, "How to use SwissADME?," YouTube, 2020. [Link]

-

Sygnature Discovery, "ADMET Prediction Software," sygnaturediscovery.com. [Link]

-

BioExcel, "GROMACS Protein-Ligand Complex MD Setup tutorial," BioExcel Building Blocks. [Link]

-

S. Pattnaik, et al., "Quantum-based machine learning and AI models to generate force field parameters for drug-like small molecules," Frontiers, 2022. [Link]

-

AutoDock, "Basic docking — Autodock Vina 1.2.0 documentation," Read the Docs. [Link]

-

Theoretical and Computational Biophysics Group, "Parameterizing Small Molecules Using the Force Field Toolkit (ffTK)," ks.uiuc.edu. [Link]

-

J. Prasad, "MDSIM/gromacs-tutorials/Protein-Ligand-Complex," GitHub. [Link]

-

Dr Jyoti Bala, "SWISS ADME Simplified: A Practical Tutorial," YouTube, 2023. [Link]

-

D. G. Charlton, et al., "A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists," PubMed, 2018. [Link]

-

YouTube, "SwissADME," YouTube. [Link]

-

A. Singh, et al., "In-Silico Drug Discovery using Protein-Small Molecule Interaction," ResearchGate, 2019. [Link]

-

S. Bapat, "Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1," YouTube, 2020. [Link]

-

Biotecnika, "Drug Designing Using Molecular Docking - For Beginners," YouTube, 2024. [Link]

-

J. H. Shin, et al., "In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs," PMC, 2016. [Link]

-

A. Khan, et al., "The in silico identification of small molecules for protein-protein interaction inhibition," PubMed, 2017. [Link]

-

Longdom Publishing, "Developing In Silico Models of Protein-Protein Interactions (PPIs)," longdom.org. [Link]

-

Mol-Instincts, "(2,6-DICHLORO-BENZENESULFONYLAMINO)-ACETIC ACID 19818-06-5 wiki," molinstincts.com. [Link]

-

Chemvigyan, "swiss ADME tutorial," YouTube, 2022. [Link]

-

Swiss Institute of Bioinformatics, "Molecular sketcher - SwissADME," swissadme.ch. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 4. SwissADME [swissadme.ch]

- 5. Frontiers | Quantum-based machine learning and AI models to generate force field parameters for drug-like small molecules [frontiersin.org]

- 6. medium.com [medium.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Force Fields for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GROMACS Tutorials [mdtutorials.com]

- 13. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 14. ks.uiuc.edu [ks.uiuc.edu]

- 15. compchems.com [compchems.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 18. MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master · jayanti-prasad/MDSIM · GitHub [github.com]

- 19. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. sygnaturediscovery.com [sygnaturediscovery.com]

- 23. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.) | bioRxiv [biorxiv.org]

- 25. youtube.com [youtube.com]

- 26. youtube.com [youtube.com]

Mechanistic Characterization of (2,6-Dichloro-benzylamino)-acetic acid: A Preliminary Investigation Guide

The following technical guide details the preliminary mechanistic characterization of (2,6-Dichloro-benzylamino)-acetic acid , a structural analog of glycine and sarcosine derivatives. Based on its pharmacophore—a glycine head group coupled with a lipophilic 2,6-dichlorobenzyl tail—this compound is investigated here as a putative Glycine Transporter (GlyT) Inhibitor with potential applications in modulating NMDA receptor function (Schizophrenia/Cognition) or Glycine receptors (Neuropathic Pain).

Executive Summary & Structural Rationale

(2,6-Dichloro-benzylamino)-acetic acid represents a specific class of N-substituted glycine derivatives . Its structure combines the endogenous neurotransmitter glycine with a lipophilic 2,6-dichlorobenzyl moiety. This structural motif is characteristic of Glycine Transporter (GlyT) inhibitors , such as the sarcosine-based inhibitors (e.g., ALX-5407, Org 25935).

The primary hypothesis for this preliminary study is that the compound acts as a competitive inhibitor of GlyT1 and/or GlyT2, thereby elevating synaptic glycine levels. This mechanism is critical for:

-

GlyT1 Inhibition: Potentiating NMDA receptor function by increasing glycine availability at the strychnine-insensitive co-agonist site (Therapeutic area: Schizophrenia, Cognitive Impairment).

-

GlyT2 Inhibition: Enhancing inhibitory glycinergic transmission in the spinal cord dorsal horn (Therapeutic area: Neuropathic Pain).

This guide outlines the experimental framework to validate this MoA, determine selectivity, and assess functional efficacy.

Mechanism of Action (Hypothesis)

The proposed mechanism relies on the blockade of glycine reuptake. The specific outcome depends on the transporter subtype selectivity (GlyT1 vs. GlyT2).

The GlyT1/NMDA Potentiation Pathway

-

Localization: GlyT1 is primarily located on astrocytes surrounding glutamatergic synapses.

-

Mechanism: Inhibition of GlyT1 prevents the clearance of glycine from the synaptic cleft.

-

Effect: Elevated glycine concentrations saturate the co-agonist site of the NMDA receptor, enhancing channel opening frequency and glutamatergic signaling.

The GlyT2/Analgesia Pathway

-

Localization: GlyT2 is presynaptic on glycinergic neurons in the spinal cord.

-

Mechanism: Inhibition slows reuptake, prolonging the dwell time of glycine at inhibitory synapses.

-

Effect: Enhanced activation of strychnine-sensitive Glycine Receptors (GlyR), resulting in hyperpolarization and reduced nociceptive signal transmission.

Visualizing the Signaling Pathway

Figure 1: Dual mechanistic pathways for GlyT inhibition. The compound blocks reuptake, increasing synaptic glycine to modulate NMDA or Glycine receptors.

Preliminary Experimental Protocols

To validate the MoA, a tiered screening approach is required. These protocols are designed to be self-validating with positive controls (e.g., Sarcosine, ALX-5407).

Protocol 1: [³H]-Glycine Uptake Inhibition Assay

Objective: Determine the affinity (

Methodology:

-

Cell Lines: Use CHO or HEK293 cells stably expressing human GlyT1 (hGlyT1) or human GlyT2 (hGlyT2).

-

Preparation: Plate cells at

cells/well in 96-well plates. Wash with HBSS buffer. -

Incubation:

-

Pre-incubate cells with the test compound (0.1 nM – 100 µM) for 10 minutes at 37°C.

-

Add [³H]-Glycine (final concentration 50 nM) and incubate for 10 minutes.

-

-

Termination: Aspirate buffer and wash 3x with ice-cold HBSS to stop uptake.

-

Quantification: Lyse cells with 0.1 M NaOH and measure radioactivity via Liquid Scintillation Counting (LSC).

-

Analysis: Plot % uptake vs. log[compound]. Fit to a sigmoidal dose-response curve to calculate

.

Validation Controls:

-

Non-Specific Binding: Determine in the presence of 10 µM ALX-5407 (GlyT1) or 10 µM Org-25543 (GlyT2).

-

Positive Control: Sarcosine (GlyT1 selective).

Protocol 2: Whole-Cell Patch Clamp Electrophysiology

Objective: Confirm functional potentiation of NMDA currents in native neurons.

Methodology:

-

System: Rat hippocampal slices (CA1 region).

-

Recording: Whole-cell voltage clamp at -70 mV in Mg²⁺-free ACSF (to relieve NMDA block).

-

Stimulation: Evoke NMDA EPSCs (Excitatory Postsynaptic Currents) by stimulating Schaffer collaterals.

-

Application: Peruse (2,6-Dichloro-benzylamino)-acetic acid (10 µM).

-

Measurement: Monitor the amplitude and decay time of the NMDA EPSC.

-

Outcome: A significant increase in EPSC amplitude or decay time confirms the compound increases synaptic glycine availability.

Data Presentation & Analysis

Preliminary data should be structured to highlight potency and selectivity .

Expected Potency Profile (Mock Data)

The following table illustrates the ideal profile for a GlyT1-selective lead candidate.

| Parameter | (2,6-Dichloro-benzylamino)-acetic acid | Sarcosine (Control) | ALX-5407 (Control) | Interpretation |

| hGlyT1 | 50 - 200 nM | ~1000 nM | ~5 nM | Moderate-High Potency |

| hGlyT2 | > 10,000 nM | > 100 µM | > 10 µM | High Selectivity (>50x) |

| Selectivity Ratio | > 50 (GlyT1/GlyT2) | > 100 | > 2000 | Favorable for Cognition |

| Hill Slope | 1.0 ± 0.1 | 1.0 | 1.0 | Competitive Inhibition |

Selectivity Screening Workflow

To ensure safety, the compound must be screened against off-target transporters.

Figure 2: Screening cascade for validating the mechanism of action.

Safety & Toxicology Considerations

Given the structural similarity to Guanfacine impurities and Diclofenac metabolites, the following preliminary toxicology studies are mandatory: